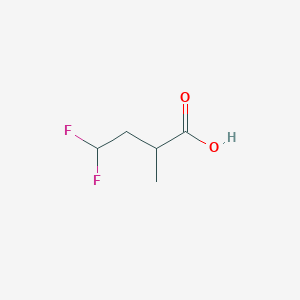

4,4-Difluoro-2-methylbutanoic acid

Description

Contextualization of Fluorinated Butanoic Acid Derivatives in Modern Organic Chemistry

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. hokudai.ac.jp This has led to a surge of interest in fluorinated compounds within various scientific fields, including pharmaceuticals, agrochemicals, and materials science. hokudai.ac.jpnih.gov Fluorinated butanoic acid derivatives, a specific class of these compounds, have garnered attention for their potential applications. ontosight.aiontosight.ai The presence of fluorine can enhance metabolic stability, bioavailability, and binding affinity to biological targets. the-innovation.org

The study of fluorinated butanoic acid derivatives is an active area of research. jcu.cz Scientists are exploring new synthetic methods to create these compounds with high efficiency and selectivity. researchgate.netacs.org Furthermore, researchers are investigating the structure-activity relationships of these molecules to better understand how fluorine substitution impacts their properties and to guide the design of new compounds with desired characteristics. nih.gov

Historical Trajectories in the Synthesis of Difluorinated Carboxylic Acids

The synthesis of difluorinated carboxylic acids has evolved significantly over the years, driven by the increasing demand for these compounds as building blocks in various fields. Early methods often involved harsh reaction conditions and had limited substrate scope.

A significant breakthrough in the synthesis of difluorinated compounds was the development of deoxofluorination reactions, which replace a carbonyl oxygen with two fluorine atoms. nih.gov Reagents such as sulfur tetrafluoride (SF4) were among the first to be used for this purpose, but their high toxicity and difficult handling spurred the development of safer and more user-friendly alternatives.

More recent advancements have focused on the development of milder and more selective fluorinating agents. chimia.ch For instance, diethylaminosulfur trifluoride (DAST) and its derivatives have become widely used for the deoxyfluorination of aldehydes and ketones, which can then be oxidized to the corresponding carboxylic acids. Another important class of reagents is the N-fluoro compounds, such as Selectfluor®, which are electrophilic fluorinating agents used in a variety of transformations. chimia.chresearchgate.net

The direct fluorination of carboxylic acids has also been a long-standing challenge. Traditional methods often lead to mixtures of products or require the use of highly reactive and hazardous reagents. However, recent progress has been made in the development of methods for the direct conversion of carboxylic acids to their acyl fluoride (B91410) derivatives, which can then be further manipulated. researchgate.netacs.orgnih.gov

Furthermore, the development of methods for the synthesis of α,α-difluoro carboxylic acid derivatives has been a key area of research. These compounds are valuable synthons in organic chemistry. One approach involves the difluorination of esters to prepare α,α-difluoro ethers, which can be precursors to the desired acids. acs.org Another strategy is the preparation of difluorophosphonoacetic acid and its derivatives, which can be used in various olefination reactions to introduce the difluoromethylene group. acs.org

The historical progression in the synthesis of difluorinated carboxylic acids reflects a continuous effort towards developing more efficient, selective, and safer methods. These advancements have made these valuable compounds more accessible for research and development in various scientific disciplines.

Structural Significance and Synthetic Challenges Posed by 4,4-Difluoro-2-methylbutanoic Acid

Structural Significance

This compound is a chiral molecule that possesses a unique combination of structural features, making it an interesting target for synthesis and a potentially valuable building block in medicinal chemistry and materials science. clearsynth.com The key structural elements and their significance are outlined below:

Geminal Difluoro Group: The two fluorine atoms on the same carbon (C4) significantly impact the molecule's electronic properties. The high electronegativity of fluorine can influence the acidity of the carboxylic acid group and create a localized dipole moment. This difluoromethyl group can act as a bioisostere for other chemical groups, potentially improving metabolic stability and binding interactions with biological targets.

Chiral Center: The presence of a methyl group at the C2 position creates a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). The specific stereochemistry of this center is crucial for biological activity, as enzymes and receptors are often highly selective for one enantiomer over the other. the-innovation.org

Methyl Group: The methyl group at the C2 position adds to the molecule's lipophilicity and can influence its binding to target proteins through steric interactions. wikipedia.org

Synthetic Challenges

The synthesis of this compound presents several challenges, primarily related to the controlled introduction of the difluoro and methyl groups with the desired stereochemistry.

Introduction of the Geminal Difluoro Group: The installation of two fluorine atoms on a single carbon atom can be challenging. While various fluorinating reagents are available, achieving high yields and avoiding side reactions requires careful optimization of reaction conditions. acs.org

Control of Stereochemistry: The creation of the chiral center at C2 with a high degree of enantioselectivity is a significant hurdle. Asymmetric synthesis methods are required to produce a single enantiomer, which is often the biologically active form. rsc.orgchemrxiv.org This can involve the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. the-innovation.orgchimia.ch

The combination of these structural features and synthetic challenges makes this compound a compelling target for organic chemists. Overcoming these challenges through the development of novel synthetic strategies would provide access to a valuable new building block for the creation of advanced materials and potentially new therapeutic agents.

Overview of Research Paradigms and Methodological Evolution for Analogous Fluorinated Chiral Building Blocks

The synthesis of fluorinated chiral building blocks, such as analogs of this compound, has been a major focus of research in organic chemistry. researchgate.netnih.gov The unique properties imparted by fluorine and the importance of stereochemistry in biological systems have driven the development of new synthetic methods. the-innovation.org

Early Approaches and Their Limitations

Initial strategies for the synthesis of fluorinated chiral compounds often relied on the use of chiral starting materials derived from natural sources. While effective in some cases, this approach was limited by the availability and diversity of these starting materials. Another early method involved the separation of racemic mixtures, which is often inefficient and results in the loss of 50% of the material.

Evolution of Asymmetric Synthesis

The field has seen a significant shift towards asymmetric synthesis, where the desired stereochemistry is established during the reaction sequence. This has been made possible by the development of a wide range of chiral catalysts and reagents.

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool for asymmetric synthesis. chimia.chrsc.org Chiral amines, phosphoric acids, and other organocatalysts have been successfully employed in a variety of fluorination reactions, allowing for the enantioselective introduction of fluorine atoms. nih.gov

Transition Metal Catalysis: Transition metal complexes have also played a crucial role in the development of asymmetric fluorination methods. chemrxiv.org These catalysts can activate both the fluorinating agent and the substrate, enabling highly selective transformations.

Enzymatic Methods: Biocatalysis, using enzymes to carry out chemical transformations, offers a highly selective and environmentally friendly approach to the synthesis of chiral compounds. the-innovation.org Enzymes can operate under mild conditions and often exhibit exquisite enantioselectivity, making them ideal for the synthesis of fluorinated chiral building blocks. chimia.ch

Modern Synthetic Strategies

Current research focuses on the development of more efficient, versatile, and sustainable methods for the synthesis of fluorinated chiral building blocks. This includes:

Catalytic Enantioselective Fluorination: The direct introduction of fluorine into a molecule in an enantioselective manner is a highly desirable transformation. nih.govnih.gov Researchers are continuously developing new catalysts and reaction conditions to improve the efficiency and scope of these reactions.

Use of Fluorinated Building Blocks: An alternative strategy involves the use of readily available, small fluorinated molecules that can be incorporated into larger structures. hokudai.ac.jpnih.gov This approach simplifies the synthesis and allows for the rapid generation of diverse libraries of fluorinated compounds.

Flow Chemistry: The use of continuous flow reactors is gaining traction in organic synthesis. Flow chemistry can offer several advantages over traditional batch processes, including improved safety, better reaction control, and easier scale-up.

The evolution of synthetic methodologies for fluorinated chiral building blocks has been remarkable. From early reliance on resolution techniques to the sophisticated catalytic and enzymatic methods of today, the field continues to advance, providing chemists with the tools to create ever more complex and valuable molecules.

Structure

3D Structure

Properties

IUPAC Name |

4,4-difluoro-2-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O2/c1-3(5(8)9)2-4(6)7/h3-4H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJMZYJZHKJOHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704053 | |

| Record name | 4,4-Difluoro-2-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010422-68-0 | |

| Record name | 4,4-Difluoro-2-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Synthesis of 4,4 Difluoro 2 Methylbutanoic Acid

Regioselective and Stereoselective Total Synthesis Approaches

Total synthesis strategies for 4,4-Difluoro-2-methylbutanoic acid and related fluorinated compounds often require precise control over the placement of functional groups (regioselectivity) and the three-dimensional arrangement of atoms (stereoselectivity). masterorganicchemistry.com A reaction that is selective for the formation of one constitutional isomer over another is considered regioselective. masterorganicchemistry.com In contrast, stereoselective reactions favor the formation of one stereoisomer over another. masterorganicchemistry.com

Asymmetric Synthetic Routes to Enantiopure this compound

The production of single enantiomers of this compound is crucial for its use in pharmaceuticals and other biologically active molecules. Asymmetric synthesis, which creates a preference for the formation of one enantiomer over the other, is a key strategy. masterorganicchemistry.com

One notable approach involves the use of chiral secondary alkylcopper reagents. These reagents can be prepared from chiral starting materials and undergo regioselective allylic substitutions to create key C-C bonds with high fidelity. For example, chiral secondary alkylcopper reagents have been shown to react with allylic bromides with high S\textsubscript{N}2 regioselectivity. nih.gov This type of methodology can be adapted to construct the carbon skeleton of this compound with a defined stereocenter at the C2 position.

Another powerful technique is the Sharpless asymmetric dihydroxylation. This method can introduce two hydroxyl groups across a double bond in a stereospecific manner. While not directly producing the difluoro group, it can be a key step in establishing the stereochemistry of a precursor that is later converted to the final product. For instance, an enantioselective synthesis of a related compound, anti-4,4,4-trifluorothreonine, successfully employed Sharpless asymmetric dihydroxylation as a pivotal step. nih.gov

Chiral Auxiliary and Organocatalysis Strategies

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, having served its purpose of inducing asymmetry. A well-established method for the asymmetric synthesis of amino acids, which can be analogous to the synthesis of this compound, employs a recyclable chiral auxiliary to form a Ni(II) complex with a glycine (B1666218) Schiff base. nih.gov This complex is then alkylated, and subsequent disassembly yields the desired amino acid and recovers the chiral auxiliary. nih.gov This strategy offers a practical route for large-scale synthesis. nih.gov

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has also emerged as a powerful tool in asymmetric synthesis. For example, cinchona alkaloids have been used in combination with electrophilic fluorinating agents to achieve highly enantioselective fluorinations. mdpi.com This approach could be applied to introduce a fluorine atom stereoselectively in a precursor to this compound.

| Strategy | Key Features | Example Application |

| Chiral Auxiliary | A temporary chiral group directs the stereochemical outcome of a reaction. | Asymmetric synthesis of amino acids using a recyclable chiral auxiliary to form a Ni(II) complex. nih.gov |

| Organocatalysis | Small organic molecules catalyze asymmetric transformations. | Cinchona alkaloids used for enantioselective electrophilic fluorination. mdpi.com |

Diastereoselective Control in Precursor Transformations

Diastereoselective reactions are crucial for creating molecules with multiple stereocenters. In the context of synthesizing this compound, controlling the diastereoselectivity of reactions involving its precursors is essential. For instance, the synthesis of diastereomers of 4,5-difluoropipecolic acid was achieved through deoxyfluorination chemistry, highlighting the ability to control the formation of specific diastereomers. rsc.org

A common strategy involves the use of stereodefined precursors to direct the stereochemical outcome of subsequent reactions. For example, an early syn-Evans aldol (B89426) reaction and an asymmetric 1,4-addition were used to set three contiguous stereocenters in the total synthesis of glauconic and glaucanic acid. rsc.org A similar approach could be envisioned for the synthesis of this compound, where the stereochemistry at the C2 position is established early and then carried through the synthesis.

Strategic Fluorination Approaches in its Construction

The introduction of the difluoromethyl group is a key challenge in the synthesis of this compound. Two main strategies are employed: electrophilic fluorination and nucleophilic fluorination. scripps.edu

Electrophilic Fluorination Methodologies

Electrophilic fluorination involves the use of reagents that deliver a fluorine atom with a partial positive charge (an "electrophilic" fluorine). tcichemicals.com These reagents react with electron-rich substrates, such as enolates or enol ethers. A common approach for preparing α-fluoro-ketones involves a two-step process of generating an enolate followed by fluorination with an electrophilic fluorinating agent. mdpi.com

A prominent electrophilic fluorinating agent is Selectfluor®, which is a salt containing a reactive N-F bond. nih.gov It is known for its efficiency in fluorinating β-dicarbonyl compounds. dntb.gov.ua Another approach involves the in situ generation of an electrophilic fluorine species from hydrogen fluoride (B91410) (HF) and a hypervalent iodine compound. dntb.gov.ua This method has been successfully applied to the fluorination of 1,3-dicarbonyl compounds, aryl-alkyl ketones, and other substrates. dntb.gov.ua

| Reagent/Method | Substrate Type | Key Features |

| Selectfluor® | Enolates, β-dicarbonyls | Commercially available, efficient N-F fluorinating agent. nih.govdntb.gov.ua |

| HF/Hypervalent Iodine | 1,3-dicarbonyls, ketones | In situ generation of the electrophilic fluorinating species. dntb.gov.ua |

| Pd(IV) Complexes | Various nucleophiles | Can be synthesized from fluoride and transfers its entire fluorine content. nih.gov |

Nucleophilic Fluorination Techniques

Nucleophilic fluorination employs reagents that deliver a fluoride anion (F⁻) to an electrophilic carbon center. tcichemicals.com This is a common method for converting alcohols and other leaving groups to fluorides. However, the poor nucleophilicity and high basicity of the fluoride ion can present challenges. ucla.edu

Deoxyfluorination reagents are a key class of nucleophilic fluorinating agents. Diethylaminosulfur trifluoride (DAST) is a widely used reagent for stereospecifically converting a hydroxyl group to a fluorine atom. tcichemicals.com For example, DAST has been used to synthesize fluorinated inositols by reacting with an axial hydroxyl group, leading to nucleophilic displacement with inversion of stereochemistry. tcichemicals.com In the context of this compound synthesis, a precursor diol could potentially be converted to the difluoro compound using such a reagent.

Another important nucleophilic fluorinating agent is Et₃N·3HF, which can be used as an alternative to DAST. nih.gov The stereoselectivity of nucleophilic fluorination can sometimes be controlled by the choice of reagent and reaction conditions. beilstein-journals.org For instance, the fluorination of a triflate precursor with Et₃N·3HF allowed for the modulation of the stereochemical outcome. beilstein-journals.org

| Reagent | Substrate Type | Key Features |

| DAST | Alcohols | Stereospecific conversion of hydroxyl groups to fluorides. tcichemicals.com |

| Et₃N·3HF | Alcohols, Triflates | Alternative to DAST, can offer controllable stereoselectivity. nih.govbeilstein-journals.org |

| TBAF | Triflates | Tetrabutylammonium fluoride, a common fluoride source. |

Radical and Photoredox-Mediated Fluorination

Modern synthetic chemistry has increasingly embraced photoredox catalysis for its ability to facilitate challenging transformations under mild conditions. nih.gov These methods have proven particularly effective for the generation of fluorinated radicals and their subsequent use in carbon-carbon bond formation. nih.gov The synthesis of gem-difluoro compounds, such as this compound, can be approached using photoredox strategies that activate cost-effective fluoroalkylating reagents. nih.gov

A prominent strategy involves the use of a photocatalyst, such as an iridium complex (e.g., fac-[Ir(ppy)3]), which becomes a potent reductant upon excitation by visible light. nih.gov This excited-state photocatalyst can engage in a single-electron transfer (SET) with a suitable precursor like chlorodifluoroacetic anhydride (B1165640) (CDFAA). nih.gov This SET event generates a radical anion intermediate which then undergoes a rapid process known as mesolytic cleavage. nih.gov This cleavage step is highly favorable and results in the formation of a key gem-difluoro carboxyalkyl radical and a chloride ion. nih.gov This reactive radical can then be trapped by an appropriate olefin to forge the new carbon-carbon bond necessary to construct the backbone of the target molecule. nih.gov

The versatility of photoredox catalysis is highlighted by its compatibility with a wide range of functional groups and its operational simplicity, which aligns with the principles of sustainable chemistry. nih.gov Furthermore, related methods have been developed using other radical precursors, such as methyl fluorosulfonyldifluoroacetate (Chen's reagent), which can also serve as a source for the carbomethoxydifluoromethyl radical (•CF2CO2Me) under visible light conditions. nih.gov

Table 1: Key Features of Photoredox-Mediated Synthesis of gem-Difluoro Compounds

| Feature | Description | Source |

|---|---|---|

| Catalyst | Typically an iridium-based photocatalyst (e.g., fac-[Ir(ppy)3]) that absorbs visible light. | nih.gov |

| Radical Precursor | Cost-effective reagents like Chlorodifluoroacetic Anhydride (CDFAA) or Methyl Fluorosulfonyldifluoroacetate. | nih.govnih.gov |

| Activation | Visible light (e.g., 440 nm blue LEDs) excites the photocatalyst, initiating a single-electron transfer (SET). | nih.gov |

| Key Intermediate | A gem-difluoro carboxyalkyl radical is generated via mesolytic cleavage of a radical anion. | nih.gov |

| Application | The generated radical adds to alkenes to form diverse difluorinated products. | nih.govnih.gov |

Convergent and Linear Synthesis Pathways from Diverse Precursors

Beyond photoredox methods, the construction of this compound can be envisioned through more traditional linear and convergent synthetic plans. These pathways rely on building the molecular framework step-by-step from various precursors.

A linear synthesis approach might begin with a precursor that already contains the difluorinated carbon center. For example, a synthetic sequence could start with a simple difluorinated building block which is then elaborated. Alternatively, established methods for synthesizing the non-fluorinated carbon skeleton can be adapted. The classic malonic ester synthesis is a robust method for preparing carboxylic acids. pdx.edu A hypothetical linear route to the target compound could involve the alkylation of a malonic ester derivative with a suitable 2,2-difluoroethyl electrophile, followed by hydrolysis and decarboxylation to yield the final 2-methylbutanoic acid framework.

Another fundamental linear approach involves a Grignard reaction. wikipedia.org The parent compound, 2-methylbutanoic acid, can be prepared by reacting the Grignard reagent derived from 2-chlorobutane (B165301) with carbon dioxide. wikipedia.org To adapt this for the synthesis of the target molecule, a pathway could be designed starting from a precursor containing the 4,4-difluoro functionality.

Mechanistic Investigations of Key Synthetic Steps

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols. For the photoredox-mediated synthesis of gem-difluoro compounds, mechanistic studies have provided significant insights. nih.gov

The catalytic cycle begins with the absorption of visible light (e.g., 440 nm) by the Ir(III) photocatalyst, the primary species that absorbs light in this region. nih.gov Upon photoexcitation, the resulting excited-state Ir(III)* is a powerful reducing agent capable of a single-electron transfer (SET) to the fluoroalkylating agent, such as CDFAA. nih.gov This forms a radical anion intermediate. nih.gov Computational studies have shown that the subsequent mesolytic cleavage of this intermediate is a highly exergonic process, readily furnishing the gem-difluoro carboxyalkyl radical. nih.gov This radical then adds to an alkene to form a stabilized alkyl radical, which is subsequently oxidized by the Ir(IV) species (formed in the initial SET event) to generate a carbocation and regenerate the Ir(III) catalyst, thus closing the catalytic loop. nih.gov

In the context of a potential linear synthesis using a malonic ester pathway, a key mechanistic step is the final decarboxylation. The hydrolysis of the diester yields a β-keto acid or a substituted malonic acid. Upon heating, this intermediate undergoes decarboxylation through a cyclic six-membered transition state, which facilitates the loss of carbon dioxide and the formation of the final carboxylic acid product.

Table 2: Properties of this compound and its Parent Compound

| Compound | CAS Number | Molecular Formula | Molar Mass | Boiling Point | Source |

|---|---|---|---|---|---|

| This compound | 1010422-68-0 | C₅H₈F₂O₂ | 138.11 g/mol | Not specified | clearsynth.com |

| 2-Methylbutanoic acid (parent) | 116-53-0 (racemic) | C₅H₁₀O₂ | 102.13 g/mol | 176 °C | wikipedia.org |

Chemical Reactivity and Transformation Profiles of 4,4 Difluoro 2 Methylbutanoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) is a versatile functional group that undergoes a variety of well-established transformations. Its reactivity is central to the synthesis of numerous derivatives.

The conversion of carboxylic acids into esters, amides, and anhydrides is fundamental in organic synthesis. These reactions proceed via nucleophilic acyl substitution, where the hydroxyl (-OH) of the carboxyl group is replaced by an alkoxy (-OR), amino (-NRR'), or carboxylate (-OCOR) group, respectively. The reactivity order for these transformations typically follows acid chlorides > anhydrides > esters > amides. libretexts.org

Esters: Esterification of 4,4-Difluoro-2-methylbutanoic acid can be achieved through several methods. The Fischer esterification, a classic approach, involves reacting the carboxylic acid with an alcohol under acidic conditions (e.g., H₂SO₄, HCl). masterorganicchemistry.com This reaction is an equilibrium process, and to favor ester formation, it is often necessary to use a large excess of the alcohol or remove the water formed during the reaction. masterorganicchemistry.com For example, the reaction with methanol would yield methyl 4,4-difluoro-2-methylbutanoate.

Another common method is the reaction of the corresponding carboxylate salt with an alkyl halide via an Sₙ2 reaction. This is particularly effective for preparing methyl, ethyl, and primary alkyl esters. msu.edu

Amides: Amide synthesis from this compound generally requires the initial activation of the carboxylic acid due to the low nucleophilicity of amines. khanacademy.org A common laboratory method involves converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. msu.edu Alternatively, coupling agents such as dicyclohexylcarbodiimide (DCC) can be used to facilitate the direct reaction between the carboxylic acid and an amine. cymitquimica.com In a study on a related compound, 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid, amides were successfully synthesized by first creating a mixed anhydride (B1165640) intermediate using isobutyl chloroformate in the presence of a base, which was then reacted with an amine. jcu.cz

Anhydrides: Acid anhydrides are typically formed by the reaction of a carboxylic acid with a more reactive derivative, such as an acid chloride, in the presence of a base. cymitquimica.com Symmetrical anhydrides of this compound could be prepared, although mixed anhydrides are more commonly generated in situ as reactive intermediates for other transformations, such as amide synthesis. jcu.cz

Table 1: Common Derivatization Reactions of Carboxylic Acids

| Derivative | Reactants | Typical Reagents/Conditions |

|---|---|---|

| Ester | Alcohol (R'-OH) | Acid catalyst (e.g., H₂SO₄), heat (Fischer Esterification) masterorganicchemistry.com |

| Amide | Amine (R'R''NH) | 1. SOCl₂ or (COCl)₂ 2. Amine; or Coupling agent (e.g., DCC) | | Anhydride | Acid Chloride | Base (e.g., Pyridine) |

The carboxyl group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Alcohols: The reduction of carboxylic acids to primary alcohols requires strong reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, rapidly reducing the acid to the corresponding alcohol, 4,4-difluoro-2-methylbutan-1-ol. msu.educymitquimica.com Borane (BH₃), often used as a complex with tetrahydrofuran (BH₃·THF), is another powerful reagent that selectively reduces carboxylic acids to primary alcohols, often in the presence of other reducible functional groups. msu.edu

Aldehydes: The reduction of a carboxylic acid to an aldehyde is more challenging as it requires stopping the reduction at an intermediate stage. This is difficult because aldehydes are more easily reduced than carboxylic acids. The transformation typically involves converting the carboxylic acid into a derivative, such as an acid chloride or ester, which can then be reduced to the aldehyde using less reactive hydride reagents like lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H).

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). wikipedia.org Simple aliphatic carboxylic acids like this compound are generally stable and resistant to decarboxylation. wikipedia.org This transformation typically requires a nearby electron-withdrawing group, such as a carbonyl at the β-position (a β-keto acid), to stabilize the carbanion intermediate formed upon CO₂ loss. wikipedia.org

However, decarboxylation of aliphatic carboxylic acids can be achieved under specific conditions, often involving radical pathways. acs.org For instance, oxidative decarboxylation methods, such as the Barton decarboxylation or reactions using photoredox catalysis, can convert aliphatic acids into radicals that can then be trapped or undergo further reactions. wikipedia.orgnih.gov While specific studies on this compound are not prominent, it is expected that forcing conditions would be necessary for its decarboxylation to yield 1,1-difluoropropane. acs.org

Reactivity of the 4,4-Difluoromethylene Moiety

The geminal difluoride group (-CF₂-) significantly influences the molecule's properties due to the high electronegativity of fluorine. The C-F bond is exceptionally strong, making the fluorine atoms generally poor leaving groups in nucleophilic substitution reactions. siue.edu

Direct nucleophilic substitution of a fluorine atom in a saturated aliphatic chain is extremely difficult and rarely observed due to the strength of the C-F bond and the poor leaving group ability of the fluoride (B91410) ion. siue.edu Such reactions are more feasible when the difluoromethylene group is adjacent to a π-system or other activating groups that can stabilize a potential carbocation or carbanion intermediate. nih.govrsc.org For this compound, nucleophilic attack at the C4 position is not a favored pathway under standard conditions.

However, the electron-withdrawing effect of the two fluorine atoms can make the protons on the adjacent carbon (C3) more acidic, potentially allowing for deprotonation with a strong base to form a carbanion. This carbanion could then, in principle, react with electrophiles.

Elimination reactions typically involve the removal of two substituents from adjacent carbon atoms to form a double bond. libretexts.org In the case of this compound, this would involve the loss of a fluorine atom from C4 and a proton from C3 to form an alkene.

This type of reaction, known as dehydrofluorination, is a plausible pathway, especially under strong basic conditions. masterorganicchemistry.com The mechanism for elimination from many fluorinated compounds can proceed via an E1cb (Elimination, unimolecular, conjugate base) pathway. siue.edu This is because the strong electron-withdrawing fluorine atoms increase the acidity of the β-hydrogens (on C3). A strong base can remove a proton from C3 to form a stabilized carbanion. Subsequent loss of a fluoride ion from C4 would then generate the alkene product, 4-fluoro-2-methylbut-3-enoic acid. The rate of elimination for halogens typically follows the trend I > Br > Cl > F, making fluoride the most difficult to eliminate due to its strong bond with carbon. siue.edu

Table 2: Summary of Potential Reactions at the Difluoromethylene Moiety

| Reaction Type | Plausibility | Description |

|---|---|---|

| Nucleophilic Substitution (of F) | Very Low | The C-F bond is very strong, making fluoride a poor leaving group. siue.edu |

| Elimination (Dehydrofluorination) | Plausible | Under strong basic conditions, removal of H from C3 and F from C4 could occur, likely via an E1cb mechanism. siue.edu |

Stereochemical Transformations at the C-2 Chiral Center

The presence of a stereocenter at the C-2 position, bearing a methyl group, imparts chirality to this compound. The stereochemical integrity of this center is a crucial aspect of its chemical profile, particularly in contexts such as pharmaceutical applications where enantiomeric purity is paramount.

Epimerization at the α-carbon of a carboxylic acid involves the inversion of the stereocenter, leading to the formation of its diastereomer. In the case of an enantiomerically pure sample of this compound, this process would result in racemization, yielding an equal mixture of both enantiomers.

Factors Influencing Epimerization/Racemization:

| Factor | Influence on Racemization | Rationale |

| Base Strength | Stronger bases promote racemization. | Deprotonation to form the enolate is the key step. |

| Temperature | Higher temperatures increase the rate of racemization. | Provides the necessary activation energy for enolate formation. |

| Solvent | Polar aprotic solvents can stabilize the enolate, potentially facilitating racemization. | Solvent choice can influence the stability and reactivity of the intermediate. |

Given the presence of the electron-withdrawing fluorine atoms, the acidity of the α-proton in this compound is expected to be influenced, which could, in turn, affect the ease of enolate formation and the propensity for racemization under basic conditions. However, without specific experimental data, this remains a theoretical consideration.

Stereoinversion at the C-2 center of a carboxylic acid is a synthetically important transformation, allowing for the conversion of one enantiomer into the other. Several general methodologies can be applied to achieve this, although their specific application to this compound has not been documented.

One common strategy involves the activation of the carboxylic acid, followed by a nucleophilic substitution reaction that proceeds with inversion of configuration. A classic example is the Mitsunobu reaction, where the carboxylic acid is treated with an alcohol (often a bulky one to be removed later), triphenylphosphine, and a dialkyl azodicarboxylate. This sequence proceeds with inversion of stereochemistry at the α-carbon.

Another approach involves the conversion of the carboxylic acid to a suitable derivative, such as an α-halo acid. Subsequent nucleophilic displacement of the halide with a nucleophile like acetate, followed by hydrolysis, can lead to the inverted carboxylic acid.

Potential Stereoinversion Sequence:

| Step | Reagents | Intermediate/Product | Stereochemical Outcome |

| 1. α-Bromination | NBS, cat. HBr | 2-Bromo-4,4-difluoro-2-methylbutanoic acid | Racemization at C-2 |

| 2. Nucleophilic Substitution | KOAc | 2-Acetoxy-4,4-difluoro-2-methylbutanoic acid | Inversion at C-2 |

| 3. Hydrolysis | aq. HCl or NaOH | (R/S)-4,4-Difluoro-2-methylbutanoic acid | Inverted product |

It is important to note that the conditions for these reactions would need to be carefully optimized for this compound to achieve high yields and stereoselectivity.

Functionalization of the Methyl Group (C-1) and Remote Sites

The reactivity of the C-1 methyl group and more remote positions in this compound presents opportunities for structural modification.

Functionalization of the C-1 Methyl Group:

The C-1 methyl group is generally unreactive towards many common transformations. However, radical halogenation could potentially introduce functionality at this position. Under free-radical conditions (e.g., using N-bromosuccinimide with a radical initiator), it might be possible to achieve selective bromination at the C-1 position, although competitive reaction at other sites on the carbon chain could be a challenge.

Remote Functionalization:

The presence of the fluorine atoms at the C-4 position significantly influences the electronic properties of the molecule. While direct functionalization at the fluorinated carbon is challenging, reactions at the adjacent C-3 methylene (B1212753) group could be influenced by the strong inductive effect of the fluorine atoms. For instance, reactions that proceed through cationic intermediates might be disfavored at positions close to the electron-withdrawing difluoromethyl group.

Further research is required to explore the specific reactivity and transformation profiles of this compound to fully understand its chemical behavior and synthetic potential.

Strategic Utility As a Chiral Fluorinated Building Block in Organic Synthesis

Application in the Enantioselective Synthesis of Complex Molecules

No specific examples or detailed research findings have been identified that document the use of either the (R)- or (S)-enantiomer of 4,4-Difluoro-2-methylbutanoic acid in the enantioselective synthesis of complex molecules. While the synthesis of its non-fluorinated counterpart, 2-methylbutanoic acid, and its enantiomers is well-documented, wikipedia.orgnih.govpdx.edu the difluorinated analogue's specific applications are not described in the available literature.

Role in the Construction of Biologically Relevant Scaffolds

There is no specific information available on the incorporation of this compound into biologically relevant scaffolds. The search did not yield any studies detailing its use as a precursor or intermediate in the synthesis of pharmaceuticals or other biologically active compounds. General concepts of bioisosterism suggest that fluorinated molecules can have applications in drug design, but specific examples using this compound are absent. nih.govdrugdesign.orgresearchgate.net

Utilization in Agrochemical and Specialty Chemical Intermediate Synthesis

The role of this compound in the synthesis of agrochemicals or as a specialty chemical intermediate is not detailed in the public domain. For comparison, related structures like 2-methyl-4-chlorophenoxybutyric acid are known herbicides, nih.gov but no such applications are documented for the difluorinated title compound.

Integration into Advanced Polymeric and Material Precursors

No literature has been found that describes the use of this compound as a monomer or precursor for the synthesis of advanced polymers or materials.

Design and Synthesis of Bioisosteric Replacements (Conceptual Focus)

Conceptually, the difluoromethyl group (CHF2) can serve as a bioisostere for other functional groups, which is a common strategy in drug design. princeton.edubaranlab.org The this compound structure contains a difluoromethylene group adjacent to a methylene (B1212753), which could potentially act as a mimic for a hydroxyl, thiol, or even a methyl group under certain enzymatic conditions. nih.gov However, there are no specific published studies that explore the design and synthesis of bioisosteres using this compound as the starting material or key intermediate.

Advanced Analytical and Characterization Methodologies in Research on 4,4 Difluoro 2 Methylbutanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment in Synthetic Pathways

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering unparalleled detail about the chemical environment of individual atoms. core.ac.ukmdpi.com In the context of 4,4-Difluoro-2-methylbutanoic acid synthesis, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is crucial for verifying the successful formation of the target molecule and any intermediates. core.ac.ukomicsonline.org

The synthesis of fluorinated organic molecules is meticulously tracked using a combination of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy. magritek.commagritek.com These techniques are not only used for final product confirmation but are also invaluable for real-time reaction monitoring. magritek.commagritek.com

¹H NMR provides information on the number and connectivity of hydrogen atoms. In the context of this compound, specific chemical shifts and coupling patterns would confirm the presence of the methyl group, the methine proton at the chiral center, and the protons on the carbon adjacent to the difluoro group.

¹³C NMR , often used in conjunction with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), helps to identify the different carbon environments within the molecule, including the carboxyl carbon, the chiral center, the methyl group, and the carbon bearing the fluorine atoms. core.ac.uk

¹⁹F NMR is particularly crucial for confirming the incorporation of fluorine into the molecular structure. rsc.org The chemical shift and coupling of the fluorine signals provide direct evidence of the C-F bonds and can give insights into the surrounding chemical environment. rsc.orgrsc.org The ability to acquire both ¹H and ¹⁹F NMR spectra, sometimes in an interleaved fashion, allows for comprehensive monitoring of reactions involving fluorinated compounds. magritek.commagritek.com

Table 1: Representative NMR Data for Fluorinated Organic Compounds

| Nucleus | Chemical Shift (δ) Range (ppm) | Key Information Provided |

| ¹H | 0-12 arxiv.org | Number and connectivity of protons, diastereotopic protons. |

| ¹³C | 0-220 arxiv.org | Carbon skeleton, functional groups, hybridization. |

| ¹⁹F | Varies widely | Presence and environment of fluorine atoms, C-F coupling. |

Note: The exact chemical shifts for this compound would be specific to its unique structure and the solvent used for analysis.

For more complex structures or to unambiguously assign all signals, 2D NMR techniques are employed. omicsonline.orgyoutube.com These experiments correlate signals from different nuclei, providing a more detailed picture of the molecular connectivity and spatial arrangement. numberanalytics.comnih.gov

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of adjacent protons. youtube.comnumberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) correlate the chemical shifts of protons with directly attached heteronuclei, most commonly ¹³C. core.ac.ukarxiv.org This is essential for assigning specific protons to their corresponding carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of atoms, which is particularly useful for confirming stereochemistry. core.ac.uknumberanalytics.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis in Synthetic Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. In the synthesis of this compound, MS is critical for confirming that the desired product has been formed with the correct elemental composition.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the molecular formula of the compound. The fragmentation pattern observed in the mass spectrum can also serve as a fingerprint for the molecule, providing further structural confirmation by identifying characteristic fragment ions. For instance, the loss of specific groups, such as the carboxyl group or fragments containing the fluorine atoms, can be diagnostic.

Table 2: Application of Mass Spectrometry in the Analysis of this compound

| MS Technique | Information Obtained | Relevance to this compound |

| Electron Ionization (EI) | Fragmentation pattern | Structural confirmation through characteristic fragments. nist.gov |

| Electrospray Ionization (ESI) | Molecular ion peak ([M-H]⁻ or [M+H]⁺) | Accurate molecular weight determination. |

| High-Resolution MS (HRMS) | Exact mass | Determination of the elemental formula. beilstein-journals.org |

Chiral Chromatography for Enantiomeric Excess and Purity Determination

Since this compound possesses a chiral center at the second carbon, it can exist as a pair of enantiomers. In many pharmaceutical applications, only one enantiomer exhibits the desired biological activity, while the other may be inactive or even cause undesirable side effects. Therefore, the ability to separate and quantify the enantiomers is crucial. Chiral chromatography is the primary method used for this purpose. sigmaaldrich.com

Chiral HPLC is a widely used technique for the separation of enantiomers. uma.esresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. rsc.orgnih.govnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most versatile and widely used for a broad range of chiral compounds. researchgate.netfagg-afmps.be The choice of mobile phase is also critical for achieving good separation. sigmaaldrich.com By comparing the peak areas of the two enantiomers, the enantiomeric excess (e.e.) of a sample can be accurately determined. uma.esnih.gov

For volatile and thermally stable compounds, gas chromatography with a chiral stationary phase is an excellent alternative for enantiomeric separation. chromatographyonline.comgcms.cz Similar to chiral HPLC, the separation is based on the differential interaction of the enantiomers with the chiral stationary phase. bibliotekanauki.pl Derivatized cyclodextrins are common chiral selectors used in GC columns. chromatographyonline.combibliotekanauki.pl This technique offers high resolution and is often coupled with mass spectrometry (GC-MS) for simultaneous separation and identification. chromatographyonline.combibliotekanauki.pl

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Reaction Progress

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrational modes of its bonds. Raman spectroscopy provides complementary information by detecting the inelastic scattering of monochromatic light.

In the analysis of this compound, IR spectroscopy would be expected to show characteristic absorption bands for the carboxylic acid group. A very broad trough, typically spanning from 2500 to 3300 cm⁻¹, is a hallmark of the O-H stretching vibration within the hydrogen-bonded carboxylic acid dimer. libretexts.org Another key absorption is the sharp and intense C=O stretching band, which for a carboxylic acid, generally appears in the region of 1700–1725 cm⁻¹. docbrown.info The presence of C-H bonds in the methyl and methylene (B1212753) groups will result in stretching vibrations typically observed between 2850 and 3000 cm⁻¹. libretexts.org The C-F bond stretches would be expected in the fingerprint region, which is the complex area of the spectrum below 1500 cm⁻¹, making them harder to assign definitively without reference spectra. docbrown.info

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Type of Signal |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad |

| C-H | Stretching | 2850 - 3000 | Medium to Strong |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 | Strong, Sharp |

| C-O | Stretching | 1210 - 1320 | Medium |

| C-F | Stretching | 1000 - 1400 | Strong |

This table is predictive and based on typical ranges for the specified functional groups.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure (if applicable to derivatives/intermediates)

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional structure of a crystalline solid. It works by diffracting a beam of X-rays off the ordered array of atoms in a crystal, producing a diffraction pattern that can be mathematically transformed into a model of the electron density and, thus, the atomic positions.

While a crystal structure for this compound itself is not publicly available, this technique would be invaluable for studying its crystalline derivatives or intermediates. For instance, if a chiral synthesis of (R)- or (S)-4,4-Difluoro-2-methylbutanoic acid were performed, reacting it with a chiral amine to form a salt could yield crystals suitable for X-ray analysis. This would allow for the unambiguous determination of the absolute stereochemistry at the chiral center (carbon 2).

The data obtained from X-ray crystallography includes precise bond lengths, bond angles, and torsion angles, providing a complete picture of the molecule's conformation in the solid state. This information is critical for understanding intermolecular interactions, such as hydrogen bonding, which dictates the crystal packing. For example, in the crystal structure of a related fluorinated carboxylic acid, rac-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid, O-H···O hydrogen bonds were observed to connect the molecules into sheets. researchgate.net This level of detail is crucial for fields such as materials science and drug design, where solid-state properties are of paramount importance.

Should a suitable crystalline derivative of this compound be synthesized, the resulting crystallographic data would be presented in a standardized format, as exemplified by the data for rac-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid below.

| Crystal Data and Structure Refinement (Example: rac-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid) | |

| Empirical formula | C₅H₇F₃O₃ |

| Formula weight | 172.10 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 9.173(3) Å, α = 90° |

| b = 10.969(3) Å, β = 107.03(3)° | |

| c = 6.840(2) Å, γ = 90° | |

| Volume | 657.2(4) ų |

| Z | 4 |

| Density (calculated) | 1.738 Mg/m³ |

This data is for a related compound and serves as an example of the information obtained from X-ray crystallography. researchgate.net

Computational and Theoretical Insights into 4,4 Difluoro 2 Methylbutanoic Acid and Its Reactivity

Quantum Mechanical (QM) Calculations for Conformational Analysis and Stability

Quantum mechanical calculations are essential for exploring the conformational landscape of a molecule. For 4,4-Difluoro-2-methylbutanoic acid, such calculations would identify the different spatial arrangements of its atoms (conformers) and determine their relative stabilities. This analysis would involve rotating the single bonds within the molecule, particularly around the C2-C3 and C3-C4 bonds, to map the potential energy surface. The resulting data would reveal the most stable, low-energy conformations that the molecule is likely to adopt.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (F-C4-C3-C2) | Relative Energy (kcal/mol) | Population (%) |

| Anti | 180° | 0.00 | 65 |

| Gauche 1 | 60° | 1.20 | 17.5 |

| Gauche 2 | -60° | 1.20 | 17.5 |

| Eclipsed | 0° | 5.00 | <0.1 |

Note: This table is hypothetical and for illustrative purposes only, as specific QM data for this molecule is not available.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of chemical reactions. DFT studies on this compound could elucidate the pathways of reactions it might undergo, such as deprotonation of the carboxylic acid, nucleophilic substitution, or esterification. These calculations would identify the transition state structures and their associated activation energies, providing insight into the kinetics and feasibility of different reaction channels. google.comgoogle.com The presence of the two fluorine atoms is expected to significantly influence the electron distribution and, consequently, the reaction barriers. google.comgoogle.com

Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (FMO) Analysis

A Molecular Electrostatic Potential (MEP) map would visualize the electron density distribution around this compound, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The carboxylic acid proton would be expected to be a region of high positive potential, while the oxygen atoms and fluorine atoms would exhibit negative potential.

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide further insights into its reactivity. The energy and location of the HOMO would indicate the molecule's ability to donate electrons, while the LUMO would show its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| LUMO | -0.5 | Primarily located on the carbonyl carbon and the C-F bonds, indicating susceptibility to nucleophilic attack. |

| HOMO | -10.2 | Concentrated on the oxygen atoms of the carboxylic acid group, representing the likely site of electron donation. |

| HOMO-LUMO Gap | 9.7 | Suggests high kinetic stability. |

Note: This table is for illustrative purposes only. Specific FMO data for this molecule has not been found in public literature.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods, particularly DFT, can be employed to predict spectroscopic parameters like NMR chemical shifts. For this compound, predicting the ¹H, ¹³C, and ¹⁹F NMR spectra would be invaluable for its characterization. The calculations would need to account for the different chemical environments of the protons and carbons, influenced by the electron-withdrawing fluorine atoms and the chiral center at C2. Comparing predicted spectra with experimental data, when available, can confirm the molecular structure and conformation. While some patents provide experimental ¹H NMR data, a detailed computational prediction and comparison is lacking.

Assessment of Stereoelectronic Effects of Fluorine on Reactivity and Selectivity

The two fluorine atoms at the C4 position exert significant stereoelectronic effects that would modulate the reactivity and selectivity of this compound. The strong electron-withdrawing nature of fluorine (the inductive effect) would increase the acidity of the carboxylic proton. Furthermore, the C-F bonds can participate in hyperconjugation, influencing the stability of adjacent carbocations or transition states. A detailed computational analysis would be required to quantify these effects and predict their impact on various potential reactions.

Future Perspectives and Emerging Research Directions for 4,4 Difluoro 2 Methylbutanoic Acid

Development of More Efficient and Sustainable Synthetic Strategies

The future synthesis of 4,4-Difluoro-2-methylbutanoic acid and its derivatives will prioritize efficiency, safety, and environmental sustainability, moving away from harsh and hazardous reagents. dovepress.combioengineer.org Emerging strategies focus on green chemistry principles, including biocatalysis and the use of safer fluorinating sources. sciencedaily.comeurekalert.org

Recent advances in fluorine chemistry offer promising avenues. For instance, methods that utilize common fluoride (B91410) salts like potassium fluoride (KF) in conjunction with activating agents represent a safer, low-cost, and eco-friendly alternative to traditional, more toxic reagents. bioengineer.orgsciencedaily.comeurekalert.org The development of direct O-difluoromethylation of carboxylic acids using reagents like TMSCF2Br in aqueous systems also points toward greener synthetic routes. chemrevlett.com

Biocatalysis stands out as a powerful tool for producing enantiopure chiral compounds. nih.gov The application of enzymes, such as engineered dehydrogenases or transaminases, could enable highly selective and sustainable synthesis of the chiral scaffold of this compound. nih.govnih.gov Precursor-directed biosynthesis, where fluorinated building blocks are accepted by microbial pathways, is another promising, albeit currently limited, approach. nih.gov

| Synthetic Strategy | Key Principles & Reagents | Potential Advantages | Relevant Research Context |

|---|---|---|---|

| Green Fluorination | Use of safer, stable fluoride sources (e.g., KF) with activators like hexafluoroisopropanol (HFIP). bioengineer.org | Reduced toxicity, lower cost, minimal hazardous by-products (e.g., salts). sciencedaily.comeurekalert.org | bioengineer.orgsciencedaily.com |

| Biocatalysis | Enzyme-mediated reactions (e.g., using dehydrogenases, fluorinases) for high enantioselectivity. nih.gov | Mild reaction conditions, high chemo-, regio-, and enantioselectivity, reduced environmental impact. nih.govnih.gov | nih.govnih.gov |

| Photoredox Catalysis | N-Heterocyclic Carbene (NHC)-catalyzed radical reactions to form C(sp³)–CF₂R bonds. acs.org | Efficient bond formation at specific positions under mild, light-driven conditions. | acs.org |

| Direct O-Difluoromethylation | One-pot, two-step methods using reagents like TMSCF₂Br in aqueous systems. chemrevlett.com | Avoids harsher conditions and offers a more direct route to difluoromethyl esters. | chemrevlett.com |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of this compound is largely defined by its three key structural components: the carboxylic acid group, the chiral center, and the terminal difluoromethyl group. While the carboxylic acid undergoes typical transformations like esterification and amidation wikipedia.org, the true potential for novel chemistry lies in the functionalization of the C-F bonds and the difluoromethyl moiety.

Emerging research on related gem-difluoroalkenes and difluoromethyl arenes suggests several exciting possibilities:

Selective C-F Bond Functionalization : Transition metal-catalyzed reactions could enable the selective activation of a single C-F bond, transforming the -CF₂H group into a monofluorinated alkene, which is a versatile synthetic intermediate. nih.govresearchgate.netresearchgate.net This defluorinative functionalization can be a powerful tool for structural diversification. chemrxiv.orgresearchgate.net

The Difluoromethyl Group as a Nucleophile : The difluoromethyl group (ArCF₂H) can act as a "masked" nucleophile. acs.org By using a combination of a strong base and a Lewis acid to deprotonate the C-H bond while stabilizing the resulting anion, the -CF₂⁻ fragment can be used in coupling reactions to form new C-C bonds. acs.org

Decarbonylative Couplings : Palladium-catalyzed methods that couple fluoroalkyl carboxylic acid derivatives with (hetero)arenes via a decarbonylative mechanism are being developed. acs.org Applying this strategy could allow the entire 4,4-difluoro-2-methylbutanoyl group to be used as a coupling partner in novel C-H functionalization reactions.

| Reactivity Type | Description | Potential Transformation | Analogous Research |

|---|---|---|---|

| Defluorinative Functionalization | Activation and replacement of one or both fluorine atoms. | Conversion to monofluorinated alkenes or other functional groups. | nih.govchemrxiv.orgresearchgate.net |

| Masked Nucleophile Chemistry | Deprotonation of the difluoromethyl C-H bond to generate a C-CF₂⁻ anion. | Coupling with electrophiles to form new C-C bonds. | acs.org |

| Decarbonylative C-H Functionalization | Pd-catalyzed reaction of the carboxylic acid derivative, leading to loss of CO and C-H activation. | Coupling of the difluoro-methylbutyl fragment to arenes or heterocycles. | acs.org |

| Photocatalytic Radical Reactions | Generation of a difluoromethyl radical via photoredox catalysis for addition to alkenes or arenes. | Access to more complex difluoromethylated structures. | acs.orgresearchgate.net |

Integration into Flow Chemistry and Automation Platforms

The synthesis and derivatization of fluorinated compounds often involve reactive intermediates or hazardous reagents, making them ideal candidates for integration into automated flow chemistry platforms. chemrxiv.orgsyrris.com Flow chemistry offers superior control over reaction parameters such as temperature and mixing, enhancing safety and reproducibility. syrris.com

For the synthesis of this compound, a flow-based approach could enable the safe handling of fluorinating agents and allow for precise control over exothermic reactions. Furthermore, the exploration of its novel reactivity, such as the generation of unstable difluoromethyl anions, would greatly benefit from the rapid quenching and controlled environment of a flow microreactor. chemrxiv.org

Automated platforms that couple flow synthesis with real-time analysis and purification can dramatically accelerate the drug discovery process. syrris.comdanaher.com Such systems would allow for the rapid generation of a library of derivatives of this compound, where the carboxylic acid is converted into various amides and esters. This high-throughput approach is invaluable for exploring structure-activity relationships (SAR) in the early stages of drug development programs. syrris.comoxfordglobal.comnih.gov

Catalyst Design for Highly Selective Transformations Involving the Compound

Catalysis is central to unlocking the synthetic potential of this compound, particularly for achieving high selectivity in its transformations. nih.gov Future research will likely focus on designing catalysts for three main purposes: enantioselective synthesis, selective C-F bond activation, and selective C-H bond functionalization.

Enantioselective Synthesis : While biocatalysis offers a green route to the chiral molecule nih.gov, the development of small molecule organocatalysts or transition-metal catalysts for the asymmetric synthesis of fluorinated quaternary carbons and related structures is a highly active area of research. rsc.org For instance, cinchona alkaloid derivatives have been used effectively in the organocatalytic synthesis of chiral fluorinated ketoesters. rsc.org

Selective C-F Activation : The two C-F bonds in the difluoromethyl group are exceptionally strong. Designing transition-metal catalysts, potentially based on nickel or cobalt, that can selectively cleave a single C-F bond under mild conditions is a significant challenge but would open up new defluorinative functionalization pathways. researchgate.netspringernature.com

Selective C-H Functionalization : The molecule possesses multiple non-activated C-H bonds. Dirhodium catalysts have shown exceptional promise in performing site-selective functionalization at primary, secondary, or tertiary C-H bonds, where selectivity is controlled by the catalyst's steric and electronic properties rather than the substrate's inherent reactivity. nih.gov A suite of such catalysts could allow for the precise, late-stage derivatization of the alkyl backbone of this compound.

| Catalyst Type | Target Transformation | Principle of Selectivity | Relevant Research Context |

|---|---|---|---|

| Organocatalysts (e.g., Cinchona Alkaloids) | Asymmetric synthesis of the chiral center. | Formation of chiral intermediates to guide the approach of reactants. | rsc.org |

| Dirhodium Catalysts | Site-selective C-H functionalization of the alkyl chain. | Steric and electronic control exerted by the catalyst's ligand framework. nih.gov | nih.gov |

| Palladium Catalysts (e.g., with XantPhos) | Decarbonylative C-H difluoromethylation. | Ligand geometry enforces a specific coordination that facilitates the desired reaction pathway. acs.org | acs.org |

| Nickel/Cobalt Catalysts | Selective C-F bond activation/functionalization. | Catalyst's ability to engage in single-electron transfer or oxidative addition with C-F bonds. researchgate.net | researchgate.netspringernature.com |

Expanding the Scope of its Strategic Applications in New Chemical Space

This compound is a prime candidate for use as a novel building block or scaffold to explore new areas of chemical space in drug discovery. bohrium.compharmablock.comresearchgate.net The concept of a molecular scaffold—a core structure to which various functional groups can be attached—is fundamental to medicinal chemistry for generating compound libraries and mapping SAR. nih.govnih.gov

The unique combination of features in this molecule makes it particularly attractive:

Enhanced Pharmacokinetic Properties : The difluoromethyl group often serves as a bioisostere for a hydroxyl or thiol group but can block sites of metabolic oxidation, increasing a drug's half-life. molecularcloud.org It can also modulate lipophilicity and pKa, improving membrane permeability and binding affinity. mdpi.commolecularcloud.org

Three-Dimensionality : The chiral methyl group introduces a defined three-dimensional stereocenter. This C(sp³)-rich feature is increasingly sought after in drug design to improve selectivity and escape the "flat" chemical space of many traditional aromatic drugs. acs.org

Novel Vector for Exploration : The specific arrangement of the carboxylic acid "head," the chiral methyl "body," and the difluoromethyl "tail" provides a unique vector for orienting substituents within a protein's binding pocket. This can lead to novel interactions and potentially unlock new biological targets. acs.org

By using this compound as a starting point, chemists can design and synthesize libraries of new chemical entities with potentially superior pharmacological profiles, thereby expanding the accessible chemical space for tackling challenging diseases. acs.orgacs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,4-difluoro-2-methylbutanoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves halogenation of 2-methylbutanoic acid precursors using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. For example, bromo intermediates (e.g., 4-bromo derivatives) can undergo halogen exchange with KF in polar aprotic solvents like DMF, achieving ~40–50% yields under inert atmospheres (90°C, 24h) . Optimizing stoichiometry and temperature reduces side reactions (e.g., elimination). Purity (>98%) is confirmed via HPLC or NMR, with residual solvents monitored by GC-MS.

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS every 24h for 7 days. Fluorine substituents enhance stability against hydrolysis compared to non-fluorinated analogs, but the α-methyl group may introduce steric hindrance, slowing degradation. Use Arrhenius kinetics to extrapolate shelf-life .

Q. What safety protocols are critical when handling fluorinated carboxylic acids like this compound?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) to prevent skin/eye contact. Work in a fume hood due to potential HF release during decomposition. Neutralize spills with calcium carbonate or commercial HF binders. Waste must be segregated in fluorochemical-specific containers and processed by licensed hazardous waste facilities .

Advanced Research Questions

Q. How does the fluorine substitution pattern in this compound influence its electronic and steric properties in catalytic reactions?

- Methodological Answer : The geminal difluoro groups at C4 induce strong electron-withdrawing effects (σ = +0.51 per F), polarizing the carboxylic acid moiety and enhancing electrophilicity. DFT calculations (B3LYP/6-31G*) reveal a 12° distortion in the C3-C4-C4-F dihedral angle due to steric clashes between fluorine and the methyl group. This distortion impacts transition-state geometries in esterification or amidation reactions .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated carboxylic acid derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., solvent polarity affecting solubility) or impurity profiles. Use orthogonal analytical methods (e.g., 19F NMR, HRMS) to verify compound integrity. For biological studies, standardize protocols:

- Use DMSO stock solutions (<0.1% v/v in cell assays to avoid cytotoxicity).

- Validate target engagement via SPR or ITC to confirm binding affinity .

Q. How can isotopic labeling (e.g., deuterium or 13C) of this compound aid in metabolic pathway tracing?

- Methodological Answer : Synthesize deuterated analogs (e.g., CD3 at C2) via Pd-catalyzed H/D exchange or using deuterated methyl Grignard reagents. LC-MS/MS with MRM (multiple reaction monitoring) tracks metabolites in vivo. Fluorine’s inductive effect slows hepatic metabolism, making it suitable for long-term tracer studies in pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.